molecular formula C14H9ClF3NO2S B3022233 Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate CAS No. 385383-52-8

Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate

Cat. No.: B3022233
CAS No.: 385383-52-8
M. Wt: 347.7 g/mol
InChI Key: ZCZVFEXDWULTOG-UHFFFAOYSA-N
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Description

Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate is a synthetic organic compound featuring a methyl ester core linked to a substituted pyridine ring via a sulfanyl (-S-) bridge. The pyridine moiety is functionalized with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively.

Properties

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2S/c1-21-13(20)9-4-2-3-5-11(9)22-12-10(15)6-8(7-19-12)14(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZVFEXDWULTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382382
Record name Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385383-52-8
Record name Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385383-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the trifluoromethyl group have enhanced the selectivity and potency against specific tumor types, demonstrating its potential as an anticancer agent .

Agrochemicals

The compound is also being explored for use in agrochemical formulations. Its ability to inhibit specific enzymes makes it a candidate for developing herbicides and pesticides.

Case Study: Herbicidal Efficacy

Research indicates that this compound can effectively control weed species resistant to traditional herbicides. Field trials have shown a significant reduction in weed biomass when applied at optimal concentrations .

Material Science

In material science, this compound's unique properties are being harnessed to develop new materials with specific functionalities.

Case Study: Polymer Synthesis

The incorporation of this compound into polymer matrices has resulted in materials with enhanced thermal stability and chemical resistance. These materials are suitable for applications in harsh environments .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer12.5
Similar Derivative AAnticancer10.0
This compoundHerbicidal15.0

Mechanism of Action

Comparison with Similar Compounds

Ester vs. Amide Derivatives

  • Benzamide Derivative (CAS 338407-33-3) : Replaces the methyl ester with a benzamide group (-CONH-Ph-Cl), increasing molecular weight (443.27 g/mol vs. ~347.73 g/mol for the target compound) and likely enhancing hydrogen-bonding capacity. This substitution may improve target binding affinity in biological systems .
  • Haloxyfop Methyl Ester (CAS 69806-40-2): Shares the methyl ester group but incorporates a phenoxypropanoate chain instead of the sulfanyl bridge. This structural difference correlates with its classification as a herbicide, targeting acetyl-CoA carboxylase in grasses .

Sulfanyl vs. Oxygen/Sulfonyl Linkages

  • Fluazifop-butyl (CAS 86811-58-7) : Features a pyridinyloxy (-O-) linkage instead of sulfanyl, with a butyl ester and additional difluoro substituents. This compound is an acaricide, highlighting how ether linkages and larger ester groups can shift activity toward mite control .
  • Methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]phenyl}acetate : Introduces a sulfonamide (-SO2NH-) group and dimethoxy substituents, increasing steric bulk and polarity. Such modifications may enhance soil persistence or broaden target specificity .

Molecular Weight and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Use
Target Compound C13H9ClF3NO2S* 347.73* Methyl ester, sulfanyl, Cl, CF3 Inferred: Herbicide**
Haloxyfop Methyl Ester C16H13ClF3NO4 375.73 Phenoxypropanoate, Cl, CF3 Herbicide
Benzamide Derivative C19H11Cl2F3N2OS 443.27 Benzamide, sulfanyl, Cl, CF3 Unknown
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetohydrazide Not fully specified ~250–300 (estimated) Acetohydrazide, sulfanyl, Cl, CF3 Research chemical
Dihydropyridine Derivative C23H19Cl2F3N2O4S ~579.3 (calculated) Ethyl ester, formyl, dihydropyridine Unknown

Calculated based on IUPAC name; *Inferred from structural analogs.

  • Trifluoromethyl Impact : The CF3 group, present in all listed compounds, contributes to metabolic stability and lipophilicity, a hallmark of modern agrochemicals .

Biological Activity

Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate (CAS Number: 852952-21-7) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₉ClF₃NO₃
  • Molecular Weight : 331.67 g/mol
  • Physical State : Solid
  • Purity : Minimum 95%

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing trifluoromethyl and sulfonyl groups. The presence of these groups can enhance the interaction with bacterial targets, leading to increased potency against various pathogens.

  • Minimum Inhibitory Concentrations (MICs) : In a study assessing a series of derivatives, compounds similar to this compound demonstrated significant antibacterial activity against strains such as E. coli and C. albicans, with MIC values as low as 4.88 µg/mL for the most active derivatives .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays on human cancer cell lines. The results indicate promising activity:

  • Cell Lines Tested : A549, HCT116, PC3, A431, HePG2, HOS, PACA2, and BJ1.
  • IC50 Values : Some derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy agent. For instance:
    • Compound 7: IC50 = 44.4 µM against PACA2.
    • Compound 8: IC50 = 22.4 µM against PACA2.
    • Compound 9 showed IC50 values of 17.8 µM against HCT116 .

The mechanism underlying the biological activity of this compound involves several pathways:

  • Gene Expression Modulation : Treatment with certain derivatives led to the down-regulation of critical genes involved in cancer progression, such as PALB2, BRCA1, and TP53 in specific cell lines .
  • Protein Interaction : Molecular docking studies revealed promising interactions with bacterial enoyl reductase and human SOS1, suggesting that these compounds may inhibit key proteins involved in bacterial survival and cancer cell proliferation .

Case Study 1: Antibacterial Efficacy

In a comparative study, several derivatives were tested for their antibacterial efficacy against Bacillus mycoides and Escherichia coli. The compound featuring the trifluoromethyl group showed enhanced binding affinity to bacterial enzymes compared to its non-trifluoromethyl counterparts.

CompoundMIC (µg/mL)Target Bacteria
Compound A4.88E. coli
Compound B10.00C. albicans
Methyl Derivative<5.00Bacillus mycoides

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the methyl derivative significantly inhibited cell growth:

Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
PACA222.452.1
HCT11617.8Not Applicable
HePG212.4Not Applicable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between a pyridinyl thiol derivative and a methyl benzoate precursor. For example, describes a similar synthesis using NaH in THF to deprotonate phenolic intermediates, enabling sulfanyl group introduction. Key variables include solvent polarity (e.g., THF vs. DMF), base strength (NaH vs. K2CO3), and temperature control (0°C vs. room temperature). Optimizing stoichiometry and reaction time minimizes by-products like over-sulfonated derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., trifluoromethyl and chloro groups) via coupling patterns and chemical shifts. and highlight bond angles and distances, which correlate with NOESY/ROESY data for spatial conformation analysis.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C14H9ClF3NO2S) and detects isotopic patterns for Cl/F .
  • X-ray Diffraction (XRD) : Determines crystal structure, as shown in for analogous compounds, resolving bond angles (e.g., 109.5° for sp3 carbons) .

Q. What preliminary applications in agrochemical or medicinal research are supported by its structural features?

  • Methodology : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for herbicidal activity ( ). In vitro assays, such as enzyme inhibition studies (e.g., acetolactate synthase for herbicides), can be designed using radiolabeled substrates to assess binding affinity. suggests receptor-targeted modifications, like substituting the pyridinyl group to optimize agrochemical efficacy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electrostatic potentials to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding modes to enzymes like cytochrome P450, leveraging structural data from and . Solvation-free energy calculations (COSMO-RS) assess stability in aqueous environments .

Q. What strategies address stability challenges during storage and experimental handling?

  • Methodology : The compound’s sulfanyl group is prone to oxidation. Stability studies under varying temperatures (4°C vs. −20°C) and inert atmospheres (N2) are critical. recommends using amber vials to prevent photodegradation. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring quantify decomposition products like sulfoxides .

Q. How can conflicting data on synthetic yields be resolved across different methodologies?

  • Methodology : Contradictions arise from competing reaction pathways (e.g., SNAr vs. elimination). Design a Design of Experiments (DoE) approach to isolate variables like base strength (NaH vs. DBU) and solvent polarity. ’s NaH/THF method (yield ~70%) can be compared with milder bases (e.g., Et3N) to identify side reactions (e.g., hydrolysis) via LC-MS .

Q. What mechanistic insights explain its activity in agrochemical applications?

  • Methodology : Isotope labeling (e.g., 14C-trifluoromethyl) traces metabolic pathways in plant models. Enzyme kinetics (Km/Vmax) using purified ALS (acetolactate synthase) quantify inhibition potency. ’s related carboxamide derivatives show receptor-specific interactions, suggesting SAR studies to modify the pyridinyl ring for enhanced selectivity .

Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?

  • Methodology : Introduce substituents at the benzenecarboxylate or pyridinyl positions via Pd-catalyzed cross-coupling (Suzuki-Miyaura) or electrophilic fluorination. ’s sulfonyl-pyrimidine analogs demonstrate the utility of bioisosteric replacements (e.g., replacing Cl with CF3). Biological screening against pest models (e.g., aphids) identifies lead candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate
Reactant of Route 2
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Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate

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